molecular formula C10H12ClFN2O3 B3004583 (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286207-35-9

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B3004583
CAS No.: 1286207-35-9
M. Wt: 262.67
InChI Key: TVEMWCHXMBORGT-DDWIOCJRSA-N
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Description

®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenoxy group, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Fluoro-Nitrophenoxy Group: The 4-fluoro-2-nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions. This involves reacting a suitable phenol derivative with a fluorinating agent and a nitrating agent under controlled conditions.

    Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the fluoro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated and nitro-substituted aromatic compounds with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers and nitroaromatic compounds with unique electronic characteristics.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride
  • ®-3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride
  • ®-3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride

Uniqueness

®-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s metabolic stability and influence its pharmacokinetic profile, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEMWCHXMBORGT-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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